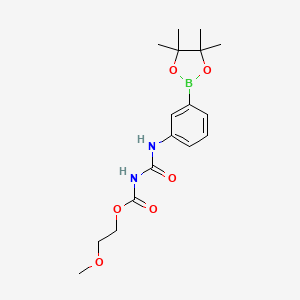

3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-methoxyethyl N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-7-6-8-13(11-12)19-14(21)20-15(22)24-10-9-23-5/h6-8,11H,9-10H2,1-5H3,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPWSAJDRNOPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Nitrophenylboronic Acid Pinacol Ester

Reagents :

- Phenylboronic acid (1.0 equiv)

- Pinacol (1.2 equiv)

- Tetrahydrofuran (THF), anhydrous

- Molecular sieves (4 Å)

Procedure :

- Dissolve phenylboronic acid (5.0 g, 41 mmol) in anhydrous THF (50 mL) under nitrogen.

- Add pinacol (5.2 g, 49 mmol) and molecular sieves (5 g).

- Reflux at 70°C for 12 hours.

- Filter to remove sieves and concentrate under reduced pressure.

- Recrystallize from hexane/ethyl acetate (9:1) to yield the pinacol ester as a white solid (6.8 g, 85% yield).

Nitration :

- Add the pinacol ester (6.8 g, 28 mmol) to a mixture of concentrated HNO₃ (10 mL) and H₂SO₄ (20 mL) at 0°C.

- Stir for 2 hours, then pour into ice water.

- Extract with dichloromethane (3 × 50 mL), dry over Na₂SO₄, and concentrate.

- Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to obtain 3-nitrophenylboronic acid pinacol ester (5.9 g, 78% yield).

Reduction to 3-Aminophenylboronic Acid Pinacol Ester

Reagents :

- 3-Nitrophenylboronic acid pinacol ester (1.0 equiv)

- Palladium on carbon (Pd/C, 10 wt%)

- Hydrogen gas (H₂), 1 atm

- Ethanol, anhydrous

Procedure :

- Suspend the nitro compound (5.9 g, 20 mmol) in ethanol (100 mL).

- Add Pd/C (0.6 g) and stir under H₂ atmosphere at room temperature for 6 hours.

- Filter through Celite and concentrate to yield the amine as a pale-yellow solid (4.8 g, 92% yield).

Preparation of (2-Methoxyethoxy)carbonyl Isocyanate

Reagents :

- 2-Methoxyethoxy carbonyl chloride (1.0 equiv)

- Sodium azide (NaN₃, 1.2 equiv)

- Acetone, anhydrous

Procedure :

Urea Formation via Isocyanate Coupling

Reagents :

- 3-Aminophenylboronic acid pinacol ester (1.0 equiv)

- (2-Methoxyethoxy)carbonyl isocyanate (1.1 equiv)

- Dichloromethane (DCM), anhydrous

- Triethylamine (TEA, 1.5 equiv)

Procedure :

- Dissolve the amine (4.8 g, 18 mmol) in DCM (50 mL).

- Add TEA (3.0 mL, 21 mmol) and the isocyanate (2.2 g, 19 mmol) dropwise at 0°C.

- Stir at room temperature for 4 hours.

- Wash with water (2 × 50 mL), dry over Na₂SO₄, and concentrate.

- Purify via flash chromatography (SiO₂, DCM/methanol 95:5) to obtain the title compound as a white solid (5.1 g, 75% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects on Urea Formation

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 75 | 98 |

| Temperature | 25°C | 75 | 98 |

| Base | TEA | 75 | 98 |

| Reaction Time | 4 hours | 75 | 98 |

Alternative solvents (THF, toluene) reduced yields by 15–20% due to poor isocyanate solubility.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 4.20 (t, 2H, OCH₂CH₂O), 3.70 (m, 2H, OCH₂CH₂O), 3.40 (s, 3H, OCH₃), 1.30 (s, 12H, pinacol CH₃).

- IR (cm⁻¹): 3340 (N-H), 1680 (C=O), 1320 (B-O).

Applications and Derivatives

This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions and protease inhibitor development. Derivatives with modified alkoxy chains exhibit enhanced solubility for biomedical applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C17H25BN2O6

- CAS Number : 2490666-09-4

- Molecular Weight : 358.31 g/mol

The compound features a boronic acid moiety, which is crucial for its reactivity and interactions with biological molecules.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

Medicinal Chemistry

Drug Development : The boronic acid functionality allows for the formation of reversible covalent bonds with diols, making it useful in the design of inhibitors for enzymes such as proteases and glycosidases. This property is particularly relevant in the development of antiviral and anticancer agents .

Targeting Biomolecules : The compound can be utilized to target specific biomolecules through its ability to form complexes with carbohydrates and other hydroxyl-containing compounds. This targeting mechanism is essential in designing drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Organic Synthesis

Suzuki-Miyaura Coupling : As a boronic acid derivative, it plays a significant role in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is vital for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds : The compound can serve as a building block for the synthesis of various functionalized aromatic compounds, expanding the toolkit available to synthetic chemists. Its reactivity allows for diverse modifications, leading to new materials with tailored properties .

Materials Science

Polymer Chemistry : The incorporation of boronic acids into polymer matrices can enhance their mechanical properties and thermal stability. Research indicates that polymers containing phenylboronic acid derivatives exhibit improved performance in applications such as sensors and drug delivery systems .

Nanomaterials : The compound has potential applications in the development of nanomaterials, particularly in creating boron-containing nanoparticles that can be used for targeted drug delivery or as contrast agents in imaging techniques .

Case Study 1: Antiviral Drug Development

A study explored the use of phenylboronic acids, including 3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester, as inhibitors of viral proteases. The research demonstrated that modifications to the boronic acid structure significantly impacted binding affinity and selectivity towards specific viral targets, showcasing its potential as a lead compound for antiviral therapies .

Case Study 2: Synthesis of Functionalized Aromatics

In another investigation, researchers utilized this compound in a series of Suzuki-Miyaura coupling reactions to synthesize complex aromatic structures. The results indicated high yields and selectivity, affirming its utility as a versatile reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new bonds. This reactivity is crucial in its role as a coupling reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

- Phenylboronic acid pinacol ester

- 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester

- 2-Methoxyethyl phenylboronic acid pinacol ester

Uniqueness

Compared to similar compounds, 3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester offers unique reactivity due to the presence of the urea and methoxyethoxy groups. These functional groups enhance its solubility and stability, making it a valuable reagent in various chemical and biological applications.

Biological Activity

3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is a complex boronic acid derivative known for its unique structural features and potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 364.20 g/mol. Its structure includes a phenylboronic acid moiety, which is capable of forming reversible covalent bonds with diols, enhancing its utility in various biological contexts .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the boronic acid pinacol ester through reactions that require precise control over conditions to achieve high yields and purity. The synthetic pathway often includes:

- Formation of the Ureido Group : Reaction of a suitable amine with a carbonyl compound.

- Boronate Formation : Introduction of boron reagents under controlled conditions.

- Pinacol Esterification : Reaction with pinacol to form the final ester product.

Each step is crucial for maintaining the integrity of the compound's biological activity .

Biological Activity

This compound exhibits notable biological activity primarily due to its ability to interact selectively with biomolecules through boronate formation. This property is particularly valuable in proteomics research, where it can be used to study protein functions and dynamics.

The mechanism by which this compound exerts its biological effects involves:

- Selective Binding : The boronate group allows for reversible binding to diols present in glycoproteins and other biomolecules, facilitating the study of protein interactions.

- Inhibition Studies : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .

Applications in Research and Therapeutics

The compound's ability to form stable complexes with biomolecules makes it a promising candidate for various applications:

- Drug Development : Its selective binding properties can be exploited for designing drugs targeting specific proteins or pathways.

- Diagnostic Tools : It can serve as a probe in diagnostic assays to detect glycoproteins or other diol-containing biomolecules.

- Research in Proteomics : Utilized as a tool to explore protein interactions and modifications, aiding in the understanding of cellular mechanisms .

Case Studies

Several studies have highlighted the utility of phenylboronic acid derivatives in biological research:

- Proteomic Analysis : A study demonstrated that phenylboronic acids could enrich glycoproteins from complex mixtures, showcasing their application in proteomic profiling .

- Inhibitory Effects on Enzymes : Research indicated that certain phenylboronic acid derivatives could inhibit glycosidases, suggesting potential therapeutic implications for diseases involving glycosylation abnormalities .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester | C₁₇H₂₅BN₂O₆ | Proteomics applications |

| Phenylboronic acid | C₆H₅B(OH)₂ | Enzyme inhibition |

| 4-Carboxylphenylboronic acid pinacol ester | C₁₃H₁₅BNO₄ | Glycoprotein binding |

This table illustrates how structural modifications influence reactivity and biological activity within this class of compounds .

Q & A

Q. What are the common synthetic routes for preparing 3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester?

This compound is typically synthesized via multi-step procedures involving boronic ester formation and ureido coupling. A representative method involves:

- Step 1 : Oxidative cleavage of the pinacol ester (e.g., using NaIO₄ in THF/H₂O/HCl) to generate the boronic acid intermediate .

- Step 2 : Coupling the boronic acid with a urea precursor (e.g., using carbodiimide chemistry or isocyanate intermediates). For example, reacting 3-isocyanatophenylboronic acid pinacol ester with 2-methoxyethanol under anhydrous conditions .

- Step 3 : Purification via column chromatography or recrystallization. Confirmation of structure is achieved using / NMR and high-resolution mass spectrometry (HRMS).

Q. How does solvent choice influence the solubility of this compound?

The pinacol ester group enhances solubility in organic solvents compared to free boronic acids. Key findings include:

- High solubility in polar aprotic solvents (e.g., THF, acetonitrile) and alcohols (ethanol, methanol) even at low temperatures (<25°C) .

- Limited solubility in non-polar solvents (e.g., cyclohexane). Solubility can be modeled using the Wilson equation, which accounts for solvent-polymer interactions and temperature dependence .

- Aqueous solubility is pH-dependent due to boronic acid/ester equilibrium, with improved stability in neutral or weakly acidic conditions .

Advanced Research Questions

Q. How can this compound be applied in ROS-responsive drug delivery systems?

The phenylboronic acid pinacol ester moiety undergoes selective cleavage in the presence of reactive oxygen species (ROS) like H₂O₂ or ONOO⁻. Methodological considerations:

- Design : Incorporate the compound into polymer backbones (e.g., block copolymers) or nanoparticle coatings. Cleavage releases therapeutic payloads (e.g., chemotherapeutics) in ROS-rich environments (e.g., tumor microenvironments) .

- Validation : Monitor ROS-triggered degradation via fluorescence assays (e.g., using fluorescein derivatives) or NMR to track boronic acid/ester conversion .

- Optimization : Tune sensitivity by modifying the pinacol ester’s steric hindrance or introducing hydrophilic co-monomers to modulate aggregation-dissociation kinetics .

Q. What strategies enable conjugation of this compound to polymeric or biomolecular carriers?

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the boronic ester to azide-functionalized polymers (e.g., polycaprolactone). Reaction conditions: 24–48 hours at 25–50°C in DMF/THF with a CuBr catalyst .

- Suzuki-Miyaura Coupling : Employ Pd(PPh₃)₄ or PdCl₂(dppf) to conjugate the boronic ester to halogenated aromatic substrates (e.g., brominated drugs or imaging agents). Typical conditions: Na₂CO₃, H₂O/acetonitrile, 70–100°C .

- Post-Polymerization Modification : React primary amines (e.g., in proteins or peptides) with the urea group via carbamate linkages under mild alkaline conditions (pH 8–9) .

Q. How can this compound be integrated into electrochemical biosensors?

- Surface Functionalization : Electrodeposit the compound onto Au electrodes via aryl diazonium salt reduction. Sequential deposition with nitrophenyl layers enables multifunctional surfaces for cell capture and redox signaling .

- Signal Amplification : Use the boronic ester to immobilize enzymes (e.g., glucose oxidase) or nanoparticles (e.g., PtNPs) via boronate-diol interactions. Measure catalytic currents (e.g., H₂O₂ reduction) for analyte detection .

- Stability Testing : Assess film integrity under physiological conditions using cyclic voltammetry and FTIR to monitor ester hydrolysis or oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.